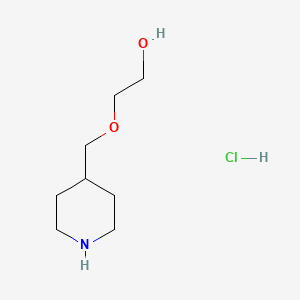

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride

Description

Properties

IUPAC Name |

2-(piperidin-4-ylmethoxy)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c10-5-6-11-7-8-1-3-9-4-2-8;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFMQUJUXMXQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alcohols under controlled conditions. One common method involves the reaction of 4-piperidinemethanol with ethylene oxide in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Esterification and Etherification

The primary alcohol group undergoes esterification with carboxylic acids or acid chlorides. For instance, acetylation with acetic anhydride yields the corresponding acetate ester . Etherification with alkyl halides (e.g., methyl iodide) in basic conditions produces alkyl ether derivatives .

Example Reaction Pathway

Oxidation and Reduction

The primary alcohol oxidizes to an aldehyde (e.g., using CrO₃) or further to a carboxylic acid (with KMnO₄) . Conversely, aldehydes can be reduced back to alcohols via NaBH₄ or LiAlH₄ .

Oxidation Data

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| CrO₃/H₂SO₄ | Aldehyde derivative | ~75 |

| KMnO₄/H₂O | Carboxylic acid | ~60 |

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic substitution with electrophiles. For example, reaction with benzyl chloride forms N-benzyl derivatives, enhancing lipophilicity for pharmacological applications .

SAR Insights

Modifying the 2-substituent on the piperidine ring significantly impacts biological activity:

-

2-(Piperidin-4-yl)ethyl groups (IC₅₀ = 2.2 μM) show superior histone acetyltransferase (HAT) inhibition compared to piperidin-4-ylmethyl (IC₅₀ = 5.0 μM) .

-

Methylation of the -NH- group reduces activity (IC₅₀ = 4.4 μM) .

Ring-Opening and Rearrangement

Under acidic conditions, the piperidine ring undergoes ring-opening reactions. For instance, treatment with HCl generates linear amines, while heating with H₂O₂ forms N-oxides .

Stability and Compatibility

Reactions involving DNA-conjugated derivatives require mild conditions (e.g., piperidine in DMF) to retain >90% amplifiable DNA .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.

Biology

The compound has been investigated for its potential role in modulating biological pathways . Research has suggested that it may interact with specific receptors or enzymes, influencing cellular processes. For instance, studies have indicated that derivatives of this compound can affect neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic effects in treating various diseases:

- Anticancer Activity: Preliminary studies have shown that this compound exhibits significant antiproliferative effects against certain cancer cell lines. For example, it was found to reduce cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

- Neuroprotective Effects: The compound has also been examined for its neuroprotective properties. In vitro assays demonstrated that it could mitigate oxidative stress-induced neuronal cell death, suggesting potential benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer Activity | IC50 = 15 µM (MCF-7 cells) | |

| Neuroprotective Effects | Mitigated oxidative stress | |

| Enzyme Inhibition | Competitive inhibition (Ki = 0.5 µM) |

Case Studies

-

Anticancer Activity Study:

- A study was conducted to evaluate the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth, supporting further investigation into its potential as an anticancer agent.

-

Neuroprotective Mechanism:

- Another research focused on the neuroprotective effects of the compound revealed that it could significantly reduce neuronal apoptosis induced by oxidative stress in cultured neurons, highlighting its potential application in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride and analogous piperidine derivatives are critical for understanding their distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Comparative Analysis of Piperidine Derivatives

*Estimated based on structural similarity to .

Key Findings:

Hydrophilicity vs. Lipophilicity: The ethanol derivative is more hydrophilic than pyridine () or thiazole () analogs due to its polar hydroxy group. This may enhance bioavailability in aqueous environments. Pyridine and thiazole substituents introduce aromaticity and heteroatoms, increasing lipophilicity and membrane permeability but reducing water solubility.

Functional Group Reactivity :

- The benzoic acid derivative () exhibits pH-dependent ionization, making it suitable for pH-responsive drug delivery systems.

- The amide group in 2-Methoxy-N-(piperidine-4-yl)benzamide () confers metabolic stability compared to ester or ether linkages.

Biological Activity :

- Thiazole-containing analogs () may target enzymes or receptors sensitive to sulfur interactions, such as tyrosine kinases or antimicrobial targets.

- Pyridine derivatives () are often employed in histamine receptor antagonists or kinase inhibitors due to their planar aromatic structure.

Safety Profiles :

- 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is classified as an irritant (), whereas other compounds like 2-Methoxy-N-(piperidine-4-yl)benzamide lack explicit hazard data ().

Biological Activity

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride is a synthetic compound featuring a piperidine ring, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a methoxy group and an ethanol moiety. The molecular formula is CHClNO, with a molecular weight of approximately 232.72 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Gene Expression : The compound can modulate the expression of genes associated with inflammation and cancer progression.

Antimicrobial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against certain bacterial strains, indicating strong antibacterial potential .

Anticancer Properties

Research indicates that piperidine-based compounds possess anticancer activity. A study highlighted that derivatives of piperidine inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds targeting receptor tyrosine kinases have been noted for their ability to reduce tumor growth in preclinical models .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory effects. Piperidine derivatives have been explored for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and inflammatory bowel disease.

Research Findings and Case Studies

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit moderate oral bioavailability and rapid clearance rates. For example, one study reported an oral bioavailability of approximately 31.8% following administration in animal models . This information is critical for developing effective dosing regimens in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride, and how are purity and yield optimized?

- Methodological Answer : The synthesis typically involves functionalization of the piperidine ring at the 4-position. A common route includes:

Etherification : Reacting 4-hydroxymethylpiperidine with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃) to form the ethoxyethanol side chain.

Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Purification is achieved via recrystallization or column chromatography. Yield optimization requires controlled reaction temperatures (40–60°C) and stoichiometric excess of ethylene oxide .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperidine ring substitution pattern and ethoxyethanol chain integration (e.g., δ 3.5–4.0 ppm for ether-linked protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and monitors degradation products .

- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust is generated .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions. Stability studies (TGA/DSC) show the salt form has a higher decomposition temperature (~200°C) than the free base (~150°C). However, hygroscopicity requires anhydrous storage (desiccators, argon atmosphere) to prevent hydrolysis .

Q. What experimental strategies resolve contradictions in reported solubility or reactivity data?

- Methodological Answer :

- Solubility Discrepancies : Compare solvent polarity (e.g., logP measurements) and pH effects. For example, solubility in DMSO may vary due to trace water content; use Karl Fischer titration to verify solvent dryness .

- Reactivity Conflicts : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxygen/moisture interference. Kinetic studies (e.g., varying temperature/pH) can identify competing reaction pathways .

Q. What is the mechanistic role of the piperidine ring in modulating biological activity?

- Methodological Answer : The piperidine ring’s conformation (chair vs. boat) influences binding to targets like G-protein-coupled receptors (GPCRs). Molecular docking simulations suggest the 4-methoxyethanol side chain enhances hydrogen bonding with active-site residues (e.g., Ser/Thr kinases). Comparative studies with N-methylated analogs show reduced activity, highlighting the importance of the secondary amine .

Q. How can stability under physiological conditions be assessed for drug delivery applications?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life calculations guide formulation strategies (e.g., enteric coatings).

- Oxidative Stress Tests : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways. LC-MS identifies oxidation byproducts (e.g., N-oxide derivatives) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.